Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
CAS No.: 1445593-30-5
Cat. No.: VC4671185
Molecular Formula: C8H10F2O4
Molecular Weight: 208.161
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445593-30-5 |
|---|---|
| Molecular Formula | C8H10F2O4 |
| Molecular Weight | 208.161 |
| IUPAC Name | (1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H10F2O4/c1-14-7(13)5-3-8(9,10)2-4(5)6(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5-/m1/s1 |
| Standard InChI Key | BRENZFDSACTDDA-RFZPGFLSSA-N |
| SMILES | COC(=O)C1CC(CC1C(=O)O)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is C₈H₁₀F₂O₄, with a molecular weight of 208.16 g/mol . Its IUPAC name, (1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid, reflects the stereochemical arrangement of substituents on the cyclopentane ring . Key structural features include:
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A trans-difluorinated cyclopentane core that imparts rigidity and metabolic stability.
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A methoxycarbonyl group (-COOCH₃) at the C2 position, enhancing electrophilicity for nucleophilic substitutions.
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A carboxylic acid (-COOH) at the C1 position, enabling further derivatization via esterification or amidation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀F₂O₄ | |
| Molecular Weight | 208.16 g/mol | |
| CAS Number | 1608143-73-2 | |
| SMILES | O=C([C@H]1C@HCC(F)(F)C1)O | |
| InChI Key | BRENZFDSACTDDA-RFZPGFLSSA-N | |
| Purity | ≥95% (HPLC) |
The compound’s solubility in common organic solvents (e.g., DMSO, DMF) facilitates its use in synthesis, though aqueous solubility is limited . Its stereochemical purity (trans-configuration) is critical for ensuring reproducibility in drug discovery workflows .
Synthesis and Manufacturing
The synthesis of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves multistep organic transformations, typically starting from cyclopentane precursors. Key steps include:
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Fluorination: Introduction of fluorine atoms at the C4 position via electrophilic or nucleophilic fluorination agents .
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Carboxylation: Installation of the methoxycarbonyl and carboxylic acid groups through esterification and oxidation .
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Stereochemical Control: Chiral resolution or asymmetric synthesis to achieve the trans-configuration .
A representative synthetic route is outlined below:
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Cyclopentene oxide undergoes ring-opening fluorination using HF-pyridine to yield 4,4-difluorocyclopentanol .
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Oxidation of the alcohol to a ketone, followed by Baeyer-Villiger oxidation, introduces the methoxycarbonyl group .
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Hydrolysis of the intermediate ester under acidic conditions generates the carboxylic acid .
Challenges and Optimizations
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Regioselectivity: Competing fluorination at adjacent carbons necessitates precise temperature control (-20°C to 0°C) .
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Yield Improvements: Catalytic methods using palladium or nickel complexes enhance efficiency, reducing step counts from 14 to 9 in analogous syntheses .
Applications in Pharmaceutical Chemistry
Protease Inhibitors
The compound’s rigid, fluorinated structure mimics peptide transition states, making it a key intermediate in HIV protease inhibitors . For example, derivatives have shown IC₅₀ values <100 nM in enzymatic assays .
Anticancer Agents
In ovarian cancer research, quinolone derivatives synthesized from this scaffold exhibit microRNA-modulating activity, with GI₅₀ values of 1–10 μM in SKOV-3 cell lines . The difluorinated ring enhances membrane permeability and target binding .
Agrochemicals
The methoxycarbonyl group enables conjugation to heterocycles, yielding herbicides with EC₅₀ values of 5–20 ppm against broadleaf weeds .
| Supplier | Purity | Quantity | Price (USD) | Lead Time |
|---|---|---|---|---|
| Aladdin Scientific | 97% | 100 mg | 193.90 | 5 days |
| AK Scientific | 95% | 250 mg | 310.90 | 8–12 weeks |
| Enamine | 95% | 1 g | 775.90 | 4 weeks |
Recent Research and Future Directions
Fluorinated Biomaterials
Studies explore its use in MRI contrast agents, leveraging fluorine’s high NMR sensitivity .
Sustainable Synthesis
Catalytic decarboxylative fluorination methods aim to reduce waste and improve atom economy .
Drug Delivery Systems
Conjugation to polymeric nanoparticles enhances tumor-targeted delivery of anticancer payloads .
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